1-(Heptan-3-YL)-3-hydroxy-4-methyl-1H,6H,7H-pyrazolo[3,4-B]pyridin-6-one
Overview
Description
1-(Heptan-3-YL)-3-hydroxy-4-methyl-1H,6H,7H-pyrazolo[3,4-B]pyridin-6-one is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and are commonly used in medicinal chemistry for drug design and development .
Preparation Methods
The synthesis of 1-(Heptan-3-YL)-3-hydroxy-4-methyl-1H,6H,7H-pyrazolo[3,4-B]pyridin-6-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(Heptan-3-YL)-3-hydroxy-4-methyl-1H,6H,7H-pyrazolo[3,4-B]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings, often using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-(Heptan-3-YL)-3-hydroxy-4-methyl-1H,6H,7H-pyrazolo[3,4-B]pyridin-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, showing activity against various tumor cell lines.
Mechanism of Action
The compound exerts its effects primarily by inhibiting specific enzymes or receptors. For instance, as a kinase inhibitor, it targets the kinase domain of TRKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1-(Heptan-3-YL)-3-hydroxy-4-methyl-1H,6H,7H-pyrazolo[3,4-B]pyridin-6-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridines: Known for their kinase inhibitory activity.
Pyrazolo[3,4-c]pyridines: Another class with potential anticancer properties.
These compounds share a common pyrazolopyridine scaffold but differ in their substitution patterns and biological activities, highlighting the importance of structural diversity in drug design .
Properties
IUPAC Name |
1-heptan-3-yl-4-methyl-2,7-dihydropyrazolo[3,4-b]pyridine-3,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-4-6-7-10(5-2)17-13-12(14(19)16-17)9(3)8-11(18)15-13/h8,10H,4-7H2,1-3H3,(H,15,18)(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLOXIMAHQSOEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)N1C2=C(C(=CC(=O)N2)C)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.